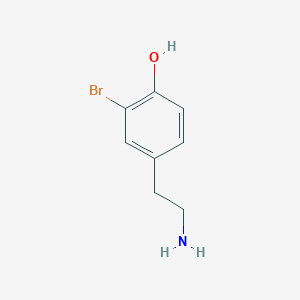

4-(2-Aminoethyl)-2-bromophenol

Description

Contextualizing 4-(2-Aminoethyl)-2-bromophenol within Contemporary Organic Chemistry and Chemical Biology Research

The compound this compound is a distinct chemical entity situated at the intersection of several key areas of contemporary research. Its structure is a variation of tyramine (B21549) [4-(2-aminoethyl)phenol], a therapeutically important derivative of 2-phenylethylamine. google.com The introduction of a bromine atom onto the phenolic ring significantly alters the molecule's electronic properties and provides a reactive handle for further synthetic transformations, a cornerstone of modern medicinal chemistry and materials science.

In chemical biology, molecular scaffolds that combine sites for biological recognition with handles for chemical modification are invaluable. The aminoethyl group is known to be a key component in molecules designed to interact with biological systems, such as in mimics of post-translationally modified amino acids or as linkers in fluorescent probes. nih.govnih.gov Simultaneously, the bromo-substituted phenol (B47542) core allows for the molecule to be incorporated into larger, more complex structures through well-established coupling chemistries. researchgate.net Therefore, this compound can be viewed as a valuable building block, poised for use in the development of novel pharmacological agents, biochemical probes, and advanced materials. Research into related isomers, such as 2-amino-4-bromophenol (B1269491), has focused on their synthesis from nitrophenol precursors, indicating the synthetic accessibility of this class of compounds. chemicalbook.com

Strategic Importance of Bromo-Substituted Aromatic Systems as Synthetic Intermediates in Complex Molecule Synthesis

Bromo-substituted aromatic compounds are foundational intermediates in organic synthesis due to the unique reactivity of the carbon-bromine bond. acs.orgnih.gov Bromination is one of the most critical transformations in synthetic organic chemistry, providing a reliable method for activating aromatic rings toward further functionalization. nih.gov Aryl bromides are highly valued precursors for a wide array of powerful chemical reactions.

The strategic importance of these systems stems from their versatility:

Cross-Coupling Reactions: Aryl bromides are excellent substrates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions are cornerstones of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, which is crucial for building molecular complexity. researchgate.net

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles, allowing for the introduction of diverse functional groups onto the aromatic ring. researchgate.net

Grignard Reagent Formation: Aryl bromides can be converted into Grignard reagents, which are potent carbon nucleophiles used to form new carbon-carbon bonds. researchgate.net

Regioselectivity: Electrophilic aromatic substitution with bromine can offer good regioselectivity, allowing for the precise placement of the bromo group on the aromatic framework. ikm.org.my

The development of various brominating agents has been a significant area of research, aiming to improve safety and efficiency over the use of hazardous molecular bromine. nih.govikm.org.my The stability and reactivity profile of aryl bromides make them indispensable tools for the rapid exploration of chemical space in the synthesis of pharmaceuticals, agrochemicals, and functional materials. researchgate.net

| Brominating Agent | Typical Reaction Conditions | Notes |

| Bromine (Br₂) in Acetic Acid | Glacial acetic acid solvent | A traditional and effective method for brominating activated aromatic rings like phenols. ikm.org.my |

| N-Bromosuccinimide (NBS) | Often used with an acid catalyst (e.g., H₂SO₄) or in polar solvents. | A safer and more manageable source of electrophilic bromine compared to liquid Br₂. ikm.org.my |

| Ammonium (B1175870) Bromide (NH₄Br) / H₂O₂ | Acetic acid medium | Represents a greener chemistry approach, using hydrogen peroxide as an oxidant. ikm.org.my |

| 3-Methylimidazolium tribromide | Ionic liquid, often solvent-free | An example of a task-specific ionic liquid used as a brominating agent. ikm.org.my |

Fundamental Contributions of Aminoethyl Moieties to the Design of Research Scaffolds

The aminoethyl moiety (–CH₂CH₂NH₂) is a fundamental structural motif frequently incorporated into molecules designed for biological and chemical research. Its prevalence is due to its ability to confer desirable properties such as aqueous solubility, hydrogen bonding capability, and a basic nitrogen center that is often protonated at physiological pH, facilitating interactions with biological macromolecules.

Key contributions of the aminoethyl group include:

Mimicking Biological Structures: The aminoethyl group is a core component of scaffolds designed to mimic natural structures. For instance, an N-methyl aminoethyl moiety attached to cysteine created an excellent analogue of methyllysine, which was instrumental in studying the activity of protein methyltransferases. nih.gov The N-(2-aminoethyl)glycine backbone is the defining feature of Peptide Nucleic Acids (PNAs), which are synthetic mimics of DNA and RNA with a neutral backbone, leading to unique binding properties. researchgate.net

Building Blocks for Fluorescent Probes: The aminoethyl group is part of established fluorescent dyes used in biochemical assays. 5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) is a classic fluorophore widely used in Fluorescence Resonance Energy Transfer (FRET) experiments to study enzymatic activity and molecular interactions. nih.gov

Pharmacological Activity: The aminoethyl group is a common pharmacophore in many biologically active molecules. It is found in ligands targeting various receptors, such as the sigma-1 receptor, which is implicated in numerous neurological disorders. researchgate.net It is also a key feature in benzimidazole (B57391) derivatives that can act as ligands for transition metal ions in models of biological systems. iucr.org

Synthetic Handles: The primary amine of the aminoethyl group serves as a versatile nucleophilic handle for conjugation. It can be readily acylated or reacted with aldehydes and ketones to attach the scaffold to other molecules of interest, including proteins, peptides, or solid supports. nih.gov

| Molecule Class | Role of Aminoethyl Moiety | Research Application | Reference |

| Methyllysine Analogues | Forms the core of the lysine (B10760008) side-chain mimic. | Interrogating protein methyltransferase function. | nih.gov |

| Peptide Nucleic Acids (PNAs) | Forms the repeating backbone unit (aegPNA). | DNA/RNA mimicry, drug discovery, diagnostics. | researchgate.net |

| EDANS Dyes | Part of the fluorophore structure, providing an attachment point. | FRET-based enzymatic assays. | nih.gov |

| Sigma-1 Receptor Ligands | Component of the pharmacophore interacting with the receptor. | Development of treatments for neurological disorders. | researchgate.net |

Overview of Current Academic Challenges and Opportunities in the Investigation of Novel Bromoaminophenolic Structures

The investigation of novel bromoaminophenolic structures like this compound presents both significant challenges and compelling opportunities for the scientific community. These molecules merge three distinct functional groups, creating a landscape rich with potential but also fraught with synthetic and analytical complexity.

Current Challenges:

Regiocontrolled Synthesis: A primary challenge is the development of synthetic routes that precisely control the placement of substituents on the phenolic ring. Electrophilic bromination of a phenol bearing an aminoethyl side chain (or its precursor) requires careful selection of reaction conditions and protecting groups to achieve the desired 2-bromo-4-substituted isomer over other possibilities. msu.edu

Purification and Isolation: The separation of constitutional isomers (e.g., 2-bromo vs. 3-bromo derivatives) can be difficult due to their similar physical properties. msu.edu This necessitates advanced chromatographic techniques for purification.

Academic and Research Opportunities:

Development of Novel Synthetic Methodologies: Overcoming the synthetic challenges associated with these structures provides an opportunity to develop new, more efficient, and selective chemical reactions and strategies. acs.org

Creation of Molecular Probe Libraries: The trifunctional nature of this compound makes it an ideal starting point for creating libraries of diverse molecules. The bromine atom can be used as a linchpin for diversification via cross-coupling, while the amine and hydroxyl groups can be functionalized to modulate biological activity and physical properties. researchgate.netnih.gov

Discovery of New Bioactive Agents: The combination of a phenol (a known antioxidant and hydrogen-bonding motif), an aminoethyl group (a common pharmacophore), and a bromine atom (which can enhance binding affinity through halogen bonding) suggests high potential for biological activity. researchgate.net These scaffolds could be explored as inhibitors of enzymes like protein kinases or topoisomerases, or as ligands for various receptors. ikm.org.mynih.gov

Advanced Materials Science: The ability to polymerize or graft these molecules onto surfaces via their functional handles opens avenues in materials science for the creation of functional coatings, sensors, or specialized resins with unique binding or catalytic properties.

In essence, while the synthesis of specifically substituted bromoaminophenols is not trivial, their potential as versatile platforms for drug discovery, chemical biology, and materials science makes them an attractive and rewarding area for future academic investigation.

Structure

3D Structure

Propriétés

Numéro CAS |

98489-01-1 |

|---|---|

Formule moléculaire |

C8H10BrNO |

Poids moléculaire |

216.07 g/mol |

Nom IUPAC |

4-(2-aminoethyl)-2-bromophenol |

InChI |

InChI=1S/C8H10BrNO/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5,11H,3-4,10H2 |

Clé InChI |

KIKCGMHGZPBUNQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1CCN)Br)O |

SMILES canonique |

C1=CC(=C(C=C1CCN)Br)O |

Synonymes |

2-(3'-bromo-4'-hydroxyphenol)ethanamine 3'-bromotyramine |

Origine du produit |

United States |

Sophisticated Synthetic Methodologies for 4 2 Aminoethyl 2 Bromophenol

Retrosynthetic Dissection and Identification of Key Precursors for Targeted Synthesis

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical, reversed chemical reactions known as disconnections. ias.ac.inamazonaws.com Applying this methodology to 4-(2-Aminoethyl)-2-bromophenol (Target Molecule, TM ) highlights two primary strategic approaches, centered on the disconnection of either the aryl-bromine bond or the bonds forming the aminoethyl side chain.

Strategy A: Aryl-Bromine Disconnection

The most direct retrosynthetic disconnection is that of the carbon-bromine (C-Br) bond. This leads to the key precursor 4-(2-aminoethyl)phenol, commonly known as tyramine (B21549) (1 ). Tyramine is a readily available and biochemically significant starting material. The forward synthetic step would then be a regioselective bromination at the C-2 position, ortho to the hydroxyl group. This strategy's success hinges on controlling the regioselectivity of the bromination on a highly activated phenol (B47542) ring.

Strategy B: Side-Chain Disconnection

Alternatively, disconnection of the aminoethyl side chain from the brominated phenol core offers another major pathway. A C1-Cα bond disconnection of the side chain points towards a 2-bromo-4-hydroxyphenacyl derivative or, more practically, a 2-bromo-4-hydroxybenzaldehyde (B1278919) (2 ) as a key intermediate. This aldehyde can be constructed from 2-bromophenol (B46759). The aminoethyl group can then be elaborated from the aldehyde functionality through well-established transformations, such as a Henry reaction followed by reduction. This approach isolates the challenge of regioselective bromination to a simpler phenol system before introducing the more complex and potentially interfering aminoethyl side chain.

A functional group interconversion (FGI) approach could also be envisioned, where the amino group is derived from a nitro group. ias.ac.in For instance, starting with 2-bromo-4-nitrophenol, one could introduce a two-carbon chain at the para-position relative to the bromine, followed by reduction of the nitro group. However, this is often less direct.

These two main retrosynthetic pathways define the principal challenges and strategic decisions in synthesizing this compound: either controlling regioselectivity on a complex precursor (Tyramine) or performing a multi-step elaboration of a side chain on a simpler, pre-functionalized aromatic core.

Advanced Multi-Step Synthetic Strategies for this compound

Building upon the retrosynthetic analysis, multi-step strategies can be devised that navigate the challenges of regioselectivity and functional group compatibility.

Regioselective Bromination Techniques of Phenolic and Aminoethyl Precursors

The direct bromination of tyramine (1 ) presents a significant challenge due to the presence of two powerful activating groups, the hydroxyl (-OH) and the aminoethyl (-NH2), which direct electrophilic substitution to the ortho and para positions. With the para position occupied, bromination is directed to the positions ortho to the hydroxyl group (C2, C6). Achieving mono-bromination at the C2 position requires carefully controlled conditions to prevent the formation of the major byproduct, 4-(2-aminoethyl)-2,6-dibromophenol.

Research has shown that direct bromination of tyramine with molecular bromine (Br₂) can yield the desired 2-bromo derivative, but often alongside the dibrominated product. diva-portal.org To enhance regioselectivity, modern methods have been developed for the ortho-monobromination of para-substituted phenols. One highly effective method employs N-Bromosuccinimide (NBS) as the brominating agent in methanol, with a catalytic amount of p-toluenesulfonic acid (pTsOH). nih.gov The proposed mechanism suggests that pTsOH may conjugate with the phenolic oxygen, sterically hindering one ortho position and directing the incoming electrophile to the other. This method has demonstrated excellent yields and selectivity for a variety of para-substituted phenols.

The table below summarizes representative conditions for regioselective bromination.

| Precursor | Reagents & Conditions | Product(s) | Yield | Selectivity | Reference |

| Tyramine | Br₂, Acetic Acid, CCl₄ | This compound & 4-(2-Aminoethyl)-2,6-dibromophenol | 41% (mono) | Mixture | diva-portal.org |

| Boc-d-Tyr-OMe | NBS (1.0 eq.), pTsOH (10 mol%), MeOH, rt, 25 min | Boc-d-(3-Br)Tyr-OMe | 96% | High (mono-ortho) | nih.gov |

| 4-Fluorophenol | NBS (1.0 eq.), pTsOH (10 mol%), MeOH, rt, 25 min | 2-Bromo-4-fluorophenol | 86% | High (mono-ortho) | nih.gov |

This table presents data for tyramine and analogous para-substituted phenols to illustrate relevant regioselective bromination techniques.

Selective Functionalization Approaches for the Aminoethyl Side Chain

This strategy avoids the challenges of brominating a complex molecule like tyramine by starting with a simpler brominated phenol. A common precursor is 2-bromophenol, which can be formylated to introduce a functional handle for building the side chain. The ortho-formylation of phenols can be achieved with high regioselectivity using magnesium dichloride and paraformaldehyde, a method that works effectively for 2-bromophenol to produce 3-bromosalicylaldehyde. orgsyn.org From a suitable precursor like 3-bromo-4-hydroxybenzaldehyde, the aminoethyl side chain can be installed via several methods:

Henry Reaction: The aldehyde undergoes condensation with nitromethane (B149229) in the presence of a base to form a β-nitroalkene. Subsequent reduction of both the alkene and the nitro group, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields the desired aminoethyl side chain.

Wittig/Horner-Wadsworth-Emmons Reaction: Reaction of the aldehyde with a phosphonium (B103445) ylide or phosphonate (B1237965) carbanion can introduce a two-carbon unit. For example, reaction with cyanomethyltriphenylphosphorane followed by reduction of the nitrile and the double bond would yield the target side chain.

Reductive Amination: While less direct for building the chain, if a 2-bromo-4-(2-oxoethyl)phenol intermediate were available, reductive amination with ammonia (B1221849) or an ammonia equivalent would install the terminal amine.

Each of these routes requires careful optimization but relies on a foundation of well-established named reactions to construct the target molecule from a simpler brominated core.

Orthogonal Protecting Group Strategies for Amine and Phenol Functionalities

The presence of two reactive nucleophilic groups—the primary amine and the phenolic hydroxyl—necessitates a robust protecting group strategy to ensure selective transformations. organic-chemistry.org Orthogonal protecting groups, which can be removed under distinct conditions without affecting each other, are ideal for this purpose. nih.gov

A common strategy for synthesizing this compound from tyramine involves the following sequence:

Amine Protection: The primary amine is significantly more nucleophilic than the phenol. It can be selectively protected using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a tert-butyloxycarbonyl (Boc) carbamate. The Boc group is stable to many reaction conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl). organic-chemistry.org

Bromination: With the amine protected, the regioselective bromination of the phenol can be carried out as described in section 2.2.1. The Boc group is stable to many bromination conditions, particularly those using NBS.

Deprotection: Following bromination, the Boc group is removed by treatment with acid to liberate the free amine and yield the final product.

Alternatively, if transformations are required on the hydroxyl group, a fully orthogonal strategy might be employed.

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

| Amine | tert-Butyloxycarbonyl | Boc | Boc₂O, Base | Acidic (TFA, HCl) |

| Amine | Benzyloxycarbonyl | Cbz | Cbz-Cl, Base | H₂, Pd/C (Hydrogenolysis) |

| Phenol | Benzyl (B1604629) | Bn | Benzyl Bromide (BnBr), Base | H₂, Pd/C (Hydrogenolysis) |

| Phenol | Triisopropylsilyl | TIPS | TIPS-Cl, Base | Fluoride source (TBAF) |

This table illustrates common orthogonal protecting groups for amine and phenol functionalities.

For example, protecting the amine as a Boc group and the phenol as a benzyl (Bn) ether would allow for selective deprotection. The benzyl ether could be removed via hydrogenolysis to unmask the phenol, leaving the Boc group intact for further reactions, or the Boc group could be removed with acid, leaving the benzyl ether in place. This level of control is essential for more complex syntheses involving this scaffold.

Innovative and Sustainable Synthetic Protocols for this compound

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and atom-economical methods. Catalytic approaches are at the forefront of this movement.

Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis)

Transition Metal Catalysis

Transition metal catalysis offers powerful tools for C-H functionalization, which can provide more direct routes to halogenated compounds. beilstein-journals.org

Copper-Catalyzed C-H Bromination: Methods have been developed for the copper-catalyzed halogenation of phenols. For instance, using a Cu(II) catalyst with a lithium halide salt (LiBr) and an oxidant like molecular oxygen can achieve selective halogenation. beilstein-journals.org Applying this to a protected tyramine derivative could provide a direct catalytic route to the brominated intermediate.

Visible-Light Photoredox Catalysis: This emerging field uses light to drive chemical reactions under mild conditions. The bromination of phenols has been successfully achieved using a ruthenium or iridium photocatalyst, which generates a bromine radical in situ from a simple bromide source like CBr₄. beilstein-journals.orgmdpi.com This approach avoids the use of corrosive and toxic bulk brominating agents and often exhibits high regioselectivity.

Organocatalysis

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, is a cornerstone of green chemistry. nih.govrsc.org

Ammonium (B1175870) Salt-Catalyzed ortho-Halogenation: A highly practical and selective method for the ortho-chlorination of phenols uses a simple ammonium salt catalyst (1 mol%) with 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) as the chlorine source. scientificupdate.com The mechanism is believed to involve hydrogen bonding between the catalyst, the phenol, and the halogen source, directing the electrophile to the ortho position. A similar strategy adapted for bromination would represent a highly efficient and selective method for the key step in the synthesis of the target molecule.

The table below highlights some innovative catalytic methods applicable to the synthesis.

| Catalytic Approach | Catalyst / Reagents | Transformation | Key Features | Reference |

| Copper Catalysis | CuCl₂ / LiBr, O₂ | C-H Bromination of Phenols | Uses O₂ as terminal oxidant | beilstein-journals.org |

| Photoredox Catalysis | Ru(bpy)₃Cl₂, CBr₄, Blue LEDs | Bromination of Phenols | Mild conditions, high selectivity, in situ Br₂ generation | beilstein-journals.org |

| Organocatalysis | Quaternary Ammonium Salt, NCS/NBS | ortho-Halogenation of Phenols | Low catalyst loading, high ortho-selectivity, metal-free | scientificupdate.com |

This table showcases modern catalytic approaches relevant to the synthesis of this compound.

Green Chemistry Principles Applied to Synthesis (e.g., Solvent-Free, Biocatalytic Transformations)

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. acs.org These principles encourage the use of less hazardous chemicals, safer solvents, and energy-efficient processes, while maximizing the incorporation of all materials into the final product (atom economy). acs.org

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the need for potentially toxic and volatile organic solvents. For phenolic compounds, solvent-free syntheses can be achieved through mechanochemical methods, such as grinding or ball-milling of reactants. researchgate.net For a hypothetical solvent-free synthesis of this compound, one could envision the reaction of a suitable precursor, such as 2-bromo-4-(2-hydroxyethyl)phenol, with an aminating agent under solid-state conditions, potentially with a solid base catalyst. researchgate.net This approach minimizes waste and can lead to higher throughput and reduced processing times.

Biocatalytic Transformations:

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and under mild conditions, often in aqueous media. nih.govmdpi.com For the synthesis of this compound, enzymes such as hydrolases, hydroxylases, or transaminases could be employed. mdpi.com For instance, a hypothetical biocatalytic route could involve the enzymatic hydroxylation of 4-(2-aminoethyl)phenol using a hydroxylase, although controlling the regioselectivity to obtain the 2-bromo derivative would be a significant challenge. Alternatively, an amidase could be used for the kinetic resolution of a racemic precursor, yielding an enantiomerically pure form of the target compound. plos.org The use of enzymes like lipases for esterification is a well-established green method, which could be adapted for precursor modification. mdpi.com

The following table outlines potential green chemistry approaches for the synthesis of this compound, with hypothetical parameters and expected outcomes.

| Green Chemistry Approach | Hypothetical Reactants | Catalyst/Conditions | Potential Advantages | Key Challenges |

| Solvent-Free Synthesis | 2-Bromo-4-(2-haloethyl)phenol + Ammonia | Mechanochemical ball milling, solid base | Reduced solvent waste, faster reaction times, potential for higher yields. | Ensuring efficient mixing and reaction completion, managing heat generation. |

| Biocatalytic Amination | 2-Bromo-4-formylphenol | Transaminase with an amine donor | High stereoselectivity, mild reaction conditions (room temp, neutral pH), aqueous medium. | Enzyme availability and stability, substrate specificity, potential for low reaction rates. |

| Biocatalytic Hydroxylation | 4-(2-Aminoethyl)phenol | Engineered P450 monooxygenase | High regioselectivity, use of molecular oxygen as an oxidant. | Requires cofactor regeneration systems, enzyme engineering may be necessary. |

Continuous Flow Synthesis and Automation in Laboratory Research

Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. rsc.orgbeilstein-journals.org These systems perform chemical reactions in a continuously flowing stream within a network of tubes or microreactors. researchgate.net

A relevant example is the use of 4-(2-bromoethyl)phenol (B83804), a close structural analog and potential precursor, in a multi-step continuous-flow synthesis. nih.gov In a reported synthesis of (±)-oxomaritidine, a solution of 4-(2-bromoethyl)phenol in acetonitrile (B52724) was passed through a heated glass reactor packed with an azide (B81097) exchange resin to quantitatively form the corresponding azide derivative. nih.gov This step highlights key features of flow chemistry:

Enhanced Safety: The ability to generate potentially hazardous intermediates like azides in situ and consume them immediately in the next step minimizes the risks associated with their accumulation.

Precise Control: Parameters such as temperature, pressure, and residence time are precisely controlled, leading to higher reproducibility and yields. helgroup.com

Automation: Flow systems can be fully automated, allowing for unattended operation and high-throughput screening of reaction conditions. labmanautomation.comuib.no

The integration of automation with continuous flow systems allows for sophisticated reaction optimization and data logging. helgroup.comlabmanautomation.com Platforms like the Vapourtec RS-400 or custom-built systems enable researchers to program sequences of reactions, purifications, and analyses, accelerating the discovery and development of new synthetic routes. uib.no

The table below details a hypothetical continuous flow process for a key step in the synthesis of a this compound precursor, based on reported methodologies for a similar compound. nih.gov

| Parameter | Value/Condition | Purpose/Benefit |

| Starting Material | 4-(2-bromoethyl)phenol | Precursor to the aminoethyl functionality. |

| Reagent | Polymer-supported azide resin | Safe source of azide for nucleophilic substitution. |

| Solvent | Acetonitrile (MeCN) | Dissolves the starting material and is compatible with the resin. |

| Reactor Type | Packed-bed glass reactor | Allows for efficient contact between the flowing solution and the solid-supported reagent. researchgate.net |

| Temperature | 70 °C | Increases reaction rate to achieve high conversion. |

| Flow Rate | Variable (controls residence time) | Optimized to ensure complete reaction without degradation. |

| Automation Platform | Vapourtec or similar | Enables precise control of flow rate and temperature, and allows for automated collection of the product. uib.no |

| Outcome | Quantitative conversion to 4-(2-azidoethyl)phenol | Efficient and safe production of the intermediate, ready for subsequent reduction to the amine. |

Methodologies for High-Purity Isolation and Yield Optimization in Research Scale-Up

Scaling up the synthesis of a compound from milligram to multi-gram research quantities presents challenges in maintaining purity and yield. Effective isolation and purification techniques, coupled with process optimization, are essential.

High-Purity Isolation:

The purification of this compound would leverage its chemical properties—a phenolic hydroxyl group and a primary amino group.

Extraction: Liquid-liquid extraction is a primary purification step. Due to its amphoteric nature, the compound's solubility can be manipulated by adjusting the pH of the aqueous phase. At acidic pH, the amino group is protonated, making the compound water-soluble and allowing for the removal of non-basic impurities with an organic solvent. Conversely, at alkaline pH, the phenolic group is deprotonated, again increasing water solubility and enabling the removal of non-acidic impurities.

Chromatography: For high-purity isolation, column chromatography is indispensable.

Reversed-Phase Chromatography (RPC): This is highly effective for polar compounds. A C18 silica (B1680970) column with a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, would be suitable.

Ion-Exchange Chromatography (IEX): Given the compound's ionizable groups, IEX can provide excellent resolution. unc.edu Cation-exchange chromatography would bind the protonated amine at acidic to neutral pH, while anion-exchange would bind the deprotonated phenol at basic pH.

Crystallization: If the final product or a salt form (e.g., hydrochloride or hydrobromide) is a stable solid, crystallization can be a highly effective final purification step to achieve high purity and remove minor impurities.

Yield Optimization in Research Scale-Up:

Optimizing yield during scale-up requires careful control over reaction parameters and a systematic approach to process development. researchgate.net

Design of Experiments (DoE): This statistical methodology allows for the efficient exploration of multiple reaction parameters (e.g., temperature, concentration, catalyst loading, reaction time) simultaneously to identify the optimal conditions for maximizing yield. helgroup.com

Process Analytical Technology (PAT): The use of in-line analytical tools (e.g., FT-IR, UV-Vis, HPLC) provides real-time monitoring of the reaction progress. labmanautomation.com This allows for precise determination of the reaction endpoint, preventing the formation of byproducts due to over-reaction and ensuring batch-to-batch consistency.

Impurity Profiling: Identifying the structure of key impurities formed during the reaction can provide insights into side reactions. This knowledge allows for the targeted modification of reaction conditions to minimize their formation. For instance, the presence of debrominated species might suggest that a milder catalyst or lower reaction temperature is required. google.com

The following table summarizes key considerations for the scale-up and purification of this compound.

| Technique/Methodology | Objective | Typical Parameters/Conditions | Expected Improvement |

| pH-Controlled Extraction | Removal of bulk neutral, acidic, or basic impurities. | Adjusting aqueous phase to pH < 4 to extract neutrals, then to pH > 10 to isolate the product. | >90% purity before chromatography. |

| Reversed-Phase HPLC | High-purity final isolation. | C18 column; Water/Acetonitrile gradient with 0.1% Formic Acid. | >99% purity. |

| Design of Experiments (DoE) | Maximize reaction conversion and minimize byproducts. | Variables: Temperature (40-80°C), Catalyst load (1-5 mol%), Concentration (0.1-1.0 M). | Increase in isolated yield from, for example, 60% to >85%. |

| In-line HPLC Monitoring | Precise determination of reaction completion. | Automated sampling every 15 minutes to track starting material consumption and product formation. | Prevention of byproduct formation, improved process consistency. |

Advanced Spectroscopic and Structural Elucidation of 4 2 Aminoethyl 2 Bromophenol

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-field NMR spectroscopy is an indispensable tool for the complete assignment of the proton (¹H) and carbon (¹³C) skeletons of 4-(2-Aminoethyl)-2-bromophenol. By analyzing chemical shifts, coupling constants, and through-bond as well as through-space correlations, a definitive structural map can be constructed.

Elucidation of Aromatic and Aliphatic Proton and Carbon Connectivities (¹H, ¹³C NMR)

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for both the aromatic and the aliphatic ethylamine (B1201723) portions of the molecule. The aromatic region would display a characteristic splitting pattern for the 1,2,4-trisubstituted benzene (B151609) ring. The proton ortho to the bromine (H-3) would likely appear as a doublet, coupled to H-5. The proton meta to the bromine and ortho to the aminoethyl group (H-5) would be a doublet of doublets, and the proton ortho to the hydroxyl group (H-6) would also be a doublet.

The aliphatic region would feature two triplets corresponding to the two methylene (B1212753) groups of the aminoethyl side chain, showing vicinal coupling to each other. The chemical shifts would be influenced by the neighboring aromatic ring and the terminal amino group.

The ¹³C NMR spectrum would complement the ¹H data, showing six distinct signals for the aromatic carbons and two signals for the aliphatic carbons. The carbon atoms directly bonded to the electronegative bromine and oxygen atoms (C-2 and C-1, respectively) would be significantly deshielded.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.3 | d | ~2.0 |

| H-5 | ~7.0 | dd | ~8.5, 2.0 |

| H-6 | ~6.8 | d | ~8.5 |

| -CH₂-Ar | ~2.8 | t | ~7.0 |

| -CH₂-NH₂ | ~3.0 | t | ~7.0 |

| -OH | ~5.0 | s (broad) | - |

| -NH₂ | ~1.5 | s (broad) | - |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (-OH) | ~150 |

| C-2 (-Br) | ~112 |

| C-3 | ~133 |

| C-4 (-CH₂CH₂NH₂) | ~130 |

| C-5 | ~130 |

| C-6 | ~116 |

| -CH₂-Ar | ~38 |

| -CH₂-NH₂ | ~45 |

Application of 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

To unequivocally assign the proton and carbon signals and to confirm the substitution pattern, a suite of 2D NMR experiments is crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling network between protons. Key correlations would be observed between the aromatic protons H-5 and H-6, and between the two aliphatic methylene groups of the aminoethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each protonated carbon by linking the signals from the ¹H and ¹³C spectra.

The methylene protons of the ethyl group to the aromatic carbons C-3, C-4, and C-5.

The aromatic proton H-3 to carbons C-1, C-2, and C-5.

The aromatic proton H-5 to carbons C-1, C-3, and C-4.

The aromatic proton H-6 to carbons C-2 and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be particularly useful to confirm the ortho positioning of the bromo and hydroxyl groups relative to the aminoethyl substituent by observing NOE correlations between the aromatic protons and the benzylic methylene protons.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

HRMS is a powerful technique to determine the exact molecular formula of this compound and to elucidate its fragmentation pathways, which further corroborates the proposed structure.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Both ESI and APCI are soft ionization techniques suitable for the analysis of this compound.

ESI: In positive ion mode, ESI would readily protonate the basic amino group to generate the [M+H]⁺ ion. The high-resolution measurement of this ion would provide the precise molecular formula (C₈H₁₁Br₂NO⁺). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a clear indicator of its presence.

APCI: APCI is also a viable option and may be advantageous if the compound is less polar. It would also be expected to produce the [M+H]⁺ ion.

Predicted HRMS Data for this compound

| Ion | Calculated m/z ([M+H]⁺ for C₈H₁₁⁷⁹BrNO) | Calculated m/z ([M+H]⁺ for C₈H₁₁⁸¹BrNO) |

| [M+H]⁺ | 216.0124 | 218.0104 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Mapping

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion would provide valuable structural information through collision-induced dissociation (CID). The fragmentation would likely proceed through characteristic pathways:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines, leading to a significant fragment ion.

Benzylic cleavage: Cleavage of the C-C bond between the two methylene groups of the ethylamino side chain is a highly probable fragmentation pathway, resulting in a stable benzylic cation.

Loss of HBr: Elimination of hydrogen bromide is another potential fragmentation route.

Predicted Key MS/MS Fragments of [M+H]⁺ for this compound

| Fragment | Description | Predicted m/z (for ⁷⁹Br) |

| [M+H - NH₃]⁺ | Loss of ammonia | 199.9862 |

| [M+H - CH₂NH₂]⁺ | Benzylic cleavage | 186.9759 |

| [M+H - HBr]⁺ | Loss of hydrogen bromide | 135.0657 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorptions from the O-H and N-H stretching vibrations. The O-H stretch is expected to be a broad band due to hydrogen bonding, while the N-H stretches of the primary amine will appear as two sharper bands. Aromatic C-H stretches will be observed above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region. Bending vibrations for the N-H and O-H groups, as well as C-O, C-N, and C-Br stretching vibrations, will be present in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Br stretch, which may be weak in the IR spectrum. The aromatic C=C stretching vibrations would also give strong signals. The non-polar nature of the C-C backbone of the ethyl group would also be observable.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H | Stretch | 3400-3200 (broad) | 3400-3200 (weak) |

| N-H | Symmetric & Asymmetric Stretch | 3400-3300 (two bands) | 3400-3300 (two bands) |

| Aromatic C-H | Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H | Stretch | 2950-2850 | 2950-2850 |

| Aromatic C=C | Stretch | 1610, 1500 | 1610, 1500 (strong) |

| N-H | Bend | 1650-1580 | - |

| C-O | Stretch | 1260-1180 | - |

| C-N | Stretch | 1250-1020 | - |

| C-Br | Stretch | 650-550 | 650-550 (strong) |

X-ray Crystallography for Definitive Solid-State Molecular Architecture Determination

The determination of a molecule's three-dimensional structure in a crystal is unequivocally achieved through single-crystal X-ray crystallography. libretexts.org This powerful analytical technique provides precise atomic coordinates, bond lengths, and bond angles, which are fundamental to understanding a compound's physical and chemical properties. The process involves diffracting X-rays through a single crystal of the substance and analyzing the resulting diffraction pattern. libretexts.org However, for this compound, such data is not currently available in crystallographic databases. ugr.esugr.es

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

In the absence of a determined crystal structure for this compound, a detailed analysis of its crystal packing and specific intermolecular interactions remains speculative. Generally, the presence of a hydroxyl group (-OH), an amino group (-NH2), and a bromine atom (-Br) on a phenol (B47542) ring suggests the potential for a rich variety of non-covalent interactions that would dictate the supramolecular assembly. bohrium.com

Hydrogen Bonding: The hydroxyl and amino groups are strong hydrogen bond donors and acceptors. It is highly probable that in the solid state, these functional groups would engage in extensive intermolecular hydrogen bonding, creating a network that stabilizes the crystal structure. researchgate.netresearchgate.net

Halogen Bonding: The bromine atom in the molecule could participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as an oxygen or nitrogen atom from a neighboring molecule.

A look at related structures, like 2-[(1,3-Benzothiazol-2-yl)iminomethyl]-4-bromophenol, confirms the presence of intramolecular O—H⋯N hydrogen bonds and weak intermolecular C—H⋯O interactions that stabilize the crystal structure. researchgate.net Similarly, studies on other complex bromophenol derivatives have detailed the formation of intramolecular O—H⋯N hydrogen bonds creating S(6) ring motifs and intermolecular C–H⋯N and Br⋯O interactions. iucr.org

Conformational Analysis in the Crystalline State and Torsional Strain Assessment

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com In the crystalline state, a molecule typically adopts a single, low-energy conformation. For this compound, the key flexible bond is the C-C bond of the aminoethyl side chain. The rotation around this bond would determine the orientation of the amino group relative to the phenol ring.

Without experimental crystallographic data, any assessment of the torsional strain in the solid state is theoretical. The actual conformation would be a balance between minimizing intramolecular steric hindrance and maximizing favorable intermolecular interactions within the crystal lattice. The study of polymorphism in similar molecules has shown that different conformations (anti or gauche) of specific single bonds can lead to the formation of different crystal forms, or polymorphs. acs.org

Chemical Reactivity and Mechanistic Transformation Studies of 4 2 Aminoethyl 2 Bromophenol

Reactivity Investigations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional group that can undergo a variety of transformations. Its reactivity is influenced by the electron-donating nature of the hydroxyl group and the presence of other substituents on the aromatic ring.

While specific examples for 4-(2-Aminoethyl)-2-bromophenol are not documented, the phenolic hydroxyl group is readily susceptible to O-functionalization reactions such as etherification and esterification. These reactions typically require the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion.

Etherification: The formation of an ether linkage can be achieved through reactions like the Williamson ether synthesis, where the corresponding phenoxide reacts with an alkyl halide. The presence of the basic amino group in this compound might necessitate the use of a protecting group strategy to avoid side reactions.

Esterification: Phenolic esters can be prepared by reacting the phenol with acyl chlorides or acid anhydrides. These reactions are often catalyzed by a base to activate the phenol. Given the presence of the amino group, which is also nucleophilic, selective O-acylation would require careful control of reaction conditions or the use of a suitable protecting group for the amine.

It is important to note that certain reagents used in these transformations, such as acid chlorides and acid anhydrides, are incompatible with the unprotected form of the compound under normal conditions. fishersci.com

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings, where a directing group guides the deprotonation of a nearby ortho-position by a strong base, typically an organolithium reagent. organic-chemistry.orgwikipedia.org The resulting aryllithium species can then react with various electrophiles. organic-chemistry.orgwikipedia.org

For this compound, the hydroxyl group can act as a directing metalation group (DMG). organic-chemistry.orgbaranlab.org After deprotonation to the phenoxide, it can direct lithiation to the C3 position. However, the bromo-substituent at the C2 position could also influence the regioselectivity of this process. The aminoethyl group, particularly if derivatized to an amide, could also function as a DMG. wikipedia.org The interplay between these directing groups would determine the outcome of the metalation. The choice of base and solvent is crucial in these reactions to achieve the desired regioselectivity and avoid unwanted side reactions. uwindsor.ca

Selective O-Functionalization (e.g., Etherification, Esterification)

Transformations of the Bromo-Substituted Aromatic Moiety

The bromine atom on the aromatic ring is a key handle for a wide range of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions.

Transition metal-catalyzed cross-coupling reactions are fundamental methods for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grresearchgate.netsioc-journal.cn Aryl bromides are common substrates for these reactions. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide. ikm.org.mylibretexts.org The bromine atom in this compound could be replaced by an aryl, vinyl, or alkyl group by reacting it with the corresponding boronic acid or ester in the presence of a palladium catalyst and a base. ikm.org.myresearchgate.net Studies on related β-aminoethyltrifluoroborates have shown successful Suzuki-Miyaura cross-coupling with various aryl halides. nih.gov

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction between an aryl halide and an alkene to form a substituted alkene. numberanalytics.comtaylorandfrancis.comresearchgate.net this compound could potentially undergo a Heck reaction with various alkenes to introduce a vinyl group at the C2 position. numberanalytics.com The success of this reaction can be influenced by the choice of catalyst, base, and solvent. taylorandfrancis.comresearchgate.net

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgbuchler-gmbh.com This would allow for the introduction of an alkyne moiety at the C2 position of this compound. Copper-free Sonogashira protocols have also been developed. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgacsgcipr.orglibretexts.orgorganic-chemistry.org While the substrate already contains an amino group, this reaction could be used to introduce a different amine or for intramolecular cyclization reactions. The development of Buchwald-Hartwig aminations on unprotected, functionalized indoles highlights the potential for such transformations on complex molecules. ursinus.edu

Below is a table summarizing the potential cross-coupling reactions for this compound.

| Reaction | Coupling Partner | Catalyst System | Potential Product |

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | 4-(2-Aminoethyl)-2-R-phenol |

| Heck | Alkene | Pd catalyst, Base | 4-(2-Aminoethyl)-2-vinyl-phenol |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | 4-(2-Aminoethyl)-2-alkynyl-phenol |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Base | 2-Amino-5-(2-aminoethyl)phenyl-NR₂ |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For SNAr to occur, the aromatic ring must typically be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.orgpressbooks.pub

In the case of this compound, the hydroxyl and aminoethyl groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, SNAr reactions at the C2 position are generally unlikely to occur under standard conditions. However, under very harsh conditions or with very strong nucleophiles, substitution might be possible, potentially via a benzyne (B1209423) intermediate. pressbooks.pub

The bromo-substituent can be removed through reductive debromination. This can be achieved using various methods, including catalytic hydrogenation with a palladium catalyst or using other reducing agents. A study on the microbial halogen cycle has mentioned the abiotic reductive debromination of 4-bromophenol, which is a structurally related compound. db-thueringen.de This suggests that similar enzymatic or chemical methods could potentially be applied to this compound to yield 4-(2-aminoethyl)phenol. nist.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Reactions Involving the Primary Amine Group

The primary amine of the aminoethyl side chain is a potent nucleophilic center and a key site for chemical modification. Its reactions are fundamental to building a diverse range of derivatives.

The lone pair of electrons on the nitrogen atom of the primary amine group in this compound allows it to readily act as a nucleophile, participating in reactions with a wide range of electrophiles. These reactions are fundamental for creating amide, sulfonamide, and N-alkylated derivatives.

Acylation: This reaction involves treating the amine with an acylating agent, such as an acid chloride or acid anhydride. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable N-acylated amide derivative. This is a common strategy for protecting the amine group or for building more complex molecular scaffolds.

Sulfonylation: In a similar fashion, the primary amine can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or bromobenzenesulfonyl chloride) in the presence of a base. This reaction yields a sulfonamide, a functional group prevalent in many pharmaceutically active compounds. The synthesis of N-(2-aminoethyl)-4-bromobenzenesulfonamide, a structurally related compound, exemplifies this transformation. nih.gov

Alkylation: The primary amine can be alkylated by reaction with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products, culminating in a quaternary ammonium (B1175870) salt. nih.gov More controlled alkylation can often be achieved through indirect methods like reductive amination, which involves the initial formation of an imine followed by reduction. Studies on the related compound tyramine (B21549) have shown that N-methylation can increase the basicity of the terminal nitrogen, which can influence subsequent reactions. researchgate.net

Table 1: Representative Reactions of the Primary Amine Group

| Reaction Type | Reagent Class | Reactive Site | Product Derivative |

|---|---|---|---|

| Acylation | Acid Chloride (R-COCl) | Primary Amine (-NH₂) | Amide |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Primary Amine (-NH₂) | Sulfonamide |

| Alkylation | Alkyl Halide (R-X) | Primary Amine (-NH₂) | Secondary/Tertiary Amine |

One of the most characteristic reactions of primary amines is their condensation with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This reversible reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate. youtube.com Subsequent acid-catalyzed dehydration yields the final imine product, characterized by a carbon-nitrogen double bond (C=N). masterorganicchemistry.comyoutube.com

The synthesis of tyramine-derived Schiff bases has been extensively studied, providing a strong precedent for the reactivity of this compound. tandfonline.comuokerbala.edu.iqnih.gov These studies demonstrate that phenethylamines readily react with a variety of substituted aromatic and aliphatic aldehydes under mild conditions, such as refluxing in an alcohol solvent, to produce the corresponding Schiff bases in high yields. tandfonline.comchemistryviews.org These imine derivatives are not merely stable final products; they serve as versatile intermediates for further functionalization, including reduction to secondary amines or as ligands in coordination chemistry. masterorganicchemistry.comuokerbala.edu.iq

Table 2: Illustrative Schiff Base Formation

| Aldehyde Reactant | Conditions | Resulting Schiff Base Structure |

|---|---|---|

| Benzaldehyde | Ethanol, Reflux | N-benzylidene-2-(3-bromo-4-hydroxyphenyl)ethan-1-amine |

| Salicylaldehyde (2-Hydroxybenzaldehyde) | Methanol, Reflux | 2-(((3-bromo-4-hydroxyphenethyl)imino)methyl)phenol |

| 4-Nitrobenzaldehyde | Ethanol, Reflux | N-(4-nitrobenzylidene)-2-(3-bromo-4-hydroxyphenyl)ethan-1-amine |

The molecular structure of this compound, containing a β-arylethylamine moiety, is ideally suited for intramolecular cyclization reactions to form various heterocyclic systems. The most prominent of these is the Pictet-Spengler reaction . wikipedia.org This acid-catalyzed reaction involves the condensation of the phenethylamine (B48288) with an aldehyde or ketone, forming a Schiff base which is then protonated to an electrophilic iminium ion. depaul.edufigshare.com The electron-rich phenol ring then acts as a nucleophile, attacking the iminium carbon in an intramolecular electrophilic aromatic substitution to generate a new ring system. wikipedia.orgdepaul.edu

For this compound, the phenolic hydroxyl group strongly activates the aromatic ring, facilitating the cyclization step to form a tetrahydroisoquinoline core structure. figshare.com While simple phenethylamines often require strong superacids for this transformation, the presence of the activating hydroxyl group allows the reaction to proceed under milder acidic conditions. figshare.comacs.org This reaction is a powerful tool in alkaloid synthesis. thermofisher.com Other oxidative cyclization pathways, potentially mediated by transition metals or hypervalent iodine reagents, can also be envisioned to produce different heterocyclic scaffolds like benzoxazines or other polycyclic structures. acs.orgmdpi.comnih.gov

Table 3: Pictet-Spengler Reaction Pathway

| Reactants | Key Intermediate | Product Class |

|---|---|---|

| This compound + Aldehyde (R-CHO) | Iminium Ion | Substituted Tetrahydroisoquinoline |

Formation of Imines and Schiff Bases for Further Functionalization

Regioselectivity and Chemoselectivity in Multi-Functionalized Reaction Pathways

The presence of multiple reactive sites in this compound—the primary amine, the phenolic hydroxyl, and the aromatic ring—raises important questions of selectivity in its chemical transformations.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another.

Amine vs. Phenol Reactivity: In general, the primary amine is a stronger nucleophile than the phenolic hydroxyl group. Therefore, in reactions with common electrophiles like acyl or sulfonyl chlorides under neutral or mildly basic conditions, N-functionalization is heavily favored over O-functionalization. rsc.org However, this selectivity can be reversed. Under strongly basic conditions that deprotonate the phenol to form the more nucleophilic phenoxide ion, or by using specific catalyst systems, the hydroxyl group can be made to react preferentially. For instance, studies on aminophenols have shown that palladium-catalyzed carbonylation can be directed to yield either an ester (O-acylation) or an amide (N-acylation) simply by changing the phosphine (B1218219) ligand and the base used. acs.org Similarly, highly chemoselective mono-N-methylation of aminophenols has been achieved using dimethyl carbonate over a zeolite catalyst, leaving the hydroxyl group untouched. core.ac.uk

Regioselectivity concerns the position at which a reaction occurs on the aromatic ring.

Directing Effects in Electrophilic Aromatic Substitution: The aromatic ring of this compound is subject to the directing influences of three substituents. The hydroxyl group (-OH) is a powerful activating, ortho, para-directing group. The bromine atom (-Br) is deactivating via induction but is also ortho, para-directing due to resonance. The aminoethyl side chain is a weakly activating, ortho, para-directing group.

The combined effect of these groups dictates where an incoming electrophile will add. The powerfully activating hydroxyl group exerts the dominant influence, strongly activating the positions ortho to it (C3 and C5). quora.com The para position is blocked. The bromine atom at C2 also directs incoming electrophiles to its ortho (C3) and para (C5) positions. Therefore, electrophilic substitution reactions, such as nitration or further bromination, are expected to occur with high regioselectivity at the C3 and C5 positions, which are activated by both the hydroxyl and bromine groups. Research on the ortho-formylation of 2-bromophenol (B46759) has demonstrated that excellent regioselectivity can be achieved in electrophilic substitutions on such rings. rsc.org

Table 4: Selectivity in Reactions of this compound

| Selectivity Type | Competing Sites / Positions | Controlling Factors | Favored Outcome |

|---|---|---|---|

| Chemoselectivity | Primary Amine vs. Phenolic Hydroxyl | pH, Catalyst, Reagent Type | N-Acylation (neutral/mild base); O-Acylation (strong base/specific catalysts) |

| Regioselectivity | Aromatic Ring Positions (C3, C5, C6) | Electronic effects of -OH, -Br | Substitution at C3 and C5 positions |

Rational Design and Synthesis of 4 2 Aminoethyl 2 Bromophenol Analogues and Derivatives

Principles of Structural Modification for Enhanced Research Utility

The rational design of analogues of 4-(2-aminoethyl)-2-bromophenol is centered on systematically altering its chemical structure to probe and modulate biological activity. Key structural features, including the phenolic hydroxyl group, the aminoethyl side chain, and the bromine-substituted aromatic ring, are all targets for modification. The goal is to enhance properties such as binding affinity, selectivity for specific biological targets, and utility as mechanistic probes.

The core principles of structural modification include:

Isosteric and Bioisosteric Replacements: Replacing functional groups with others that have similar steric and electronic properties to investigate their importance in biological interactions.

Conformational Restriction: Introducing structural constraints to limit the molecule's flexibility, which can help identify the bioactive conformation. researchgate.net

Side Chain Homologation and Derivatization: Extending or branching the aminoethyl side chain, as well as introducing various substituents on the nitrogen atom, to explore the spatial requirements of binding pockets.

These principles guide the synthesis of analogues with tailored properties, facilitating the exploration of structure-activity relationships (SAR).

Synthesis of Variously Substituted Phenolic Ethers and Esters

The phenolic hydroxyl group of this compound is a prime site for derivatization to produce ethers and esters. These modifications can significantly alter the compound's lipophilicity, hydrogen bonding capacity, and metabolic stability.

Phenolic Ethers: Synthesis of phenolic ethers can be achieved through methods like the Williamson ether synthesis, which involves the reaction of the phenoxide ion with an alkyl halide. scribd.com Microwave-assisted synthesis has also been employed to produce mixed phenolic ethers. researchgate.net For instance, reacting the parent phenol (B47542) with various alkylating agents in the presence of a base yields the corresponding ether derivatives.

Phenolic Esters: Esterification of the phenolic hydroxyl group can be accomplished by reacting this compound with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides. jetir.org Catalysts, such as a borate-sulfuric acid complex, can facilitate the direct reaction between phenols and carboxylic acids. google.com Biocatalysts, like lipases, have also been utilized for the synthesis of phenolic esters under mild conditions. mdpi.com

A representative scheme for the synthesis of phenolic ethers and esters is shown below:

Ether Synthesis: this compound + R-X (Alkyl halide) + Base → 4-(2-Aminoethyl)-2-bromo-1-(alkoxy)benzene

Ester Synthesis: this compound + R-COCl (Acyl chloride) + Base → [4-(2-Aminoethyl)-2-bromophenyl] acetate (B1210297)

| Derivative Type | General Structure | Synthetic Method |

| Phenolic Ether | Ar-O-R | Williamson ether synthesis |

| Phenolic Ester | Ar-O-C(=O)R | Acylation with acid chlorides/anhydrides |

Preparation of N-Substituted Aminoethyl and Heterocyclic Derivatives

Modification of the aminoethyl side chain is a critical strategy for modulating the pharmacological profile of this compound. This includes N-substitution and the formation of heterocyclic structures.

N-Substituted Aminoethyl Derivatives: The primary amine of the aminoethyl group can be readily alkylated or acylated to introduce a wide variety of substituents. Reductive amination with aldehydes or ketones is a common method for introducing alkyl groups. Acylation with acyl chlorides or anhydrides yields the corresponding amides. nih.gov These modifications can influence the basicity and steric bulk of the side chain, which are often crucial for receptor interactions. The synthesis of peptoids, or N-substituted polyglycines, represents an advanced application of N-substitution. mdpi.com

Heterocyclic Derivatives: The aminoethyl side chain can also serve as a precursor for the synthesis of various heterocyclic rings. For example, condensation reactions with appropriate bifunctional reagents can lead to the formation of imidazoles, triazoles, or other nitrogen-containing heterocycles. uobaghdad.edu.iqnih.govresearchgate.net These heterocyclic analogues can exhibit unique biological activities due to their distinct electronic and steric properties. The synthesis of thiazolidin-4-one and oxazole (B20620) derivatives from related aromatic precursors has been reported. uobaghdad.edu.iq

| Derivative Type | Synthetic Approach | Potential Outcome |

| N-Alkyl | Reductive amination | Altered basicity and lipophilicity |

| N-Acyl | Acylation | Introduction of hydrogen bond acceptors/donors |

| Heterocyclic | Cyclocondensation reactions | Novel pharmacological profiles |

Elaboration of the Aromatic Core through C-C and C-N Bond Forming Reactions

Modification of the aromatic ring of this compound through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions opens up a vast chemical space for analogue synthesis. The bromine atom on the ring is particularly useful as a handle for transition-metal-catalyzed cross-coupling reactions.

C-C Bond Forming Reactions: Reactions such as the Suzuki, Heck, and Sonogashira couplings are powerful tools for introducing new carbon-based substituents at the 2-position of the phenol ring. numberanalytics.comnumberanalytics.comgrafiati.com These reactions typically involve the palladium-catalyzed coupling of the aryl bromide with an appropriate organoboron, alkene, or alkyne partner, respectively. numberanalytics.comnumberanalytics.comgrafiati.com This allows for the synthesis of biphenyl (B1667301) derivatives, styrenes, and phenylacetylenes, significantly expanding the structural diversity of the analogues. numberanalytics.comnumberanalytics.comgrafiati.com

C-N Bond Forming Reactions: The Buchwald-Hartwig amination is a key method for forming C-N bonds at the aromatic core. researchgate.net This palladium-catalyzed reaction allows for the coupling of the aryl bromide with a wide range of primary and secondary amines, leading to the synthesis of 2-amino-substituted derivatives. researchgate.netexaly.com These reactions are crucial for introducing new hydrogen bond donors and acceptors directly onto the aromatic ring.

| Reaction Type | Catalyst | Common Coupling Partners | Resulting Structure |

| Suzuki Coupling | Palladium | Organoboron reagents | Biphenyl derivatives |

| Heck Coupling | Palladium | Alkenes | Styrene derivatives |

| Sonogashira Coupling | Palladium/Copper | Terminal alkynes | Phenylacetylene derivatives |

| Buchwald-Hartwig Amination | Palladium | Amines | Arylamine derivatives |

Development of Conformationally Restricted Analogues for Mechanistic Probes

To better understand the bioactive conformation of this compound and its interaction with biological targets, conformationally restricted analogues are designed and synthesized. These molecules have reduced conformational flexibility, which can lead to increased potency and selectivity.

One common strategy is to incorporate the aminoethyl side chain into a cyclic structure. For example, cyclization of the side chain onto the aromatic ring can lead to the formation of dihydrobenzofuran or related heterocyclic systems. Another approach involves introducing rigid linkers or incorporating the key pharmacophoric elements into a pre-organized scaffold. ncl.res.in

The synthesis of these rigid analogues often requires multi-step synthetic sequences. For example, the preparation of a conformationally constrained drug has been achieved through catalytic hydrogenation to form a rigid aniline, followed by a series of reactions to build the final structure. conicet.gov.ar These conformationally restricted analogues are invaluable tools for probing the three-dimensional requirements of receptor binding sites and for elucidating the mechanism of action of the parent compound. tum.dechemrxiv.orgscholaris.ca

Computational and Theoretical Investigations of 4 2 Aminoethyl 2 Bromophenol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and preferred three-dimensional arrangement of atoms in a molecule. wikipedia.org

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. nrel.gov This method is used to determine the optimized geometry of 4-(2-Aminoethyl)-2-bromophenol, which corresponds to the lowest energy arrangement of its atoms.

In a typical DFT study, the geometry of the molecule is optimized using a specific functional, such as B3LYP or M06-2X, and a basis set, like 6-31G(d,p) or def2-TZVP, which describes the atomic orbitals. nrel.govresearchgate.net The calculation iteratively adjusts bond lengths, bond angles, and dihedral angles to find the minimum on the potential energy surface. For this compound, key parameters would include the C-Br, C-O, C-N, and various C-C and C-H bond lengths, as well as the angles defining the shape of the phenol (B47542) ring and the conformation of the aminoethyl side chain.

Once the optimized geometry is found, energetic properties such as the total electronic energy, enthalpy, and Gibbs free energy can be calculated. nrel.gov These values are crucial for comparing the stability of different conformations or isomers and for calculating the thermodynamics of potential reactions. Furthermore, DFT calculations yield information on the distribution of electrons, which can be visualized through molecular orbital plots (e.g., HOMO and LUMO) and electrostatic potential maps, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.netdntb.gov.ua

Table 1: Representative Optimized Geometrical Parameters for Phenol Derivatives Calculated by DFT (Note: This table presents typical data from DFT calculations on similar phenolic compounds as illustrative examples, not specific experimental data for this compound.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.905 | ||

| C-OH | 1.364 | ||

| C-C (ring avg.) | 1.395 | ||

| C-N | 1.472 | ||

| C-O-H | 109.2 | ||

| C-C-Br | 119.8 | ||

| C-C-N | 112.1 | ||

| C-C-C-N | 178.5 (anti) |

Data are hypothetical and based on typical values from DFT calculations on related structures.

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely only on fundamental physical constants, without using empirical parameters. wikipedia.org These methods, while often more computationally demanding than DFT, can provide highly accurate results for electronic structure and energy.

Common ab initio approaches include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) methods, such as CCSD(T). wikipedia.orgarxiv.org HF theory provides a foundational approximation by treating electron-electron repulsion in an average way. Post-Hartree-Fock methods, like MP and CC, systematically improve upon the HF result by including electron correlation—the interactions between individual electrons—to achieve greater accuracy. wikipedia.org

For a molecule like this compound, high-accuracy CCSD(T) calculations with a large basis set could serve as a "gold standard" benchmark for energies and properties. arxiv.org These calculations are invaluable for validating results from more cost-effective DFT methods and for situations where very precise energy differences are needed, such as in determining reaction barriers or the relative energies of closely related conformers. acs.org

Density Functional Theory (DFT) Studies on Optimized Geometries and Energetics

Conformational Analysis and Exploration of Energy Landscapes

The flexibility of the 2-aminoethyl side chain in this compound means the molecule can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers and to understand the energy barriers that separate them.

This exploration is typically performed by systematically rotating the single bonds in the side chain—specifically the C-C bond and the C-N bond—and calculating the energy at each step using a quantum chemical method like DFT. The results are plotted on a potential energy surface (PES), which maps energy as a function of one or more dihedral angles. The minima on this surface correspond to stable or metastable conformers, while the maxima represent the transition states for converting between them. nih.gov

For this compound, the key dihedral angles would be O-C1-C4-C(ethyl) and C4-C(ethyl)-C(amino)-N. The analysis would reveal the preferred orientation of the ethylamine (B1201723) group relative to the phenyl ring and the orientation of the amino group itself. Factors influencing conformational preference include steric hindrance (e.g., repulsion between the amino group and the ring) and potential intramolecular hydrogen bonding between the phenolic hydroxyl group and the amino group's lone pair or hydrogens. nih.gov

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is a powerful tool for investigating how chemical reactions occur on a step-by-step basis. libretexts.org By modeling the transformation from reactants to products, it is possible to identify intermediates and, crucially, the transition state—the highest energy point along the reaction pathway. libretexts.org

To elucidate a reaction mechanism, computational chemists propose a plausible pathway and then locate the structures of all reactants, intermediates, products, and transition states on the potential energy surface. libretexts.orglibretexts.org For a potential reaction involving this compound, such as an intramolecular cyclization to form a dihydrobenzoxazine derivative, the process would involve modeling the nucleophilic attack of the amino group onto the carbon bearing the bromine atom.

Transition state (TS) optimization algorithms are used to find the exact saddle point structure corresponding to the TS. Once located, frequency calculations are performed to confirm it is a true transition state, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. libretexts.org The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔE‡). acs.orgresearchgate.net A lower energy barrier implies a faster reaction rate. By comparing the barriers for different possible pathways, the most likely reaction mechanism can be predicted.

Table 2: Representative Calculated Energy Barriers for a Hypothetical Intramolecular SNAr Reaction (Note: This table provides a hypothetical example of data from a reaction mechanism study.)

| Reaction Step | Method/Basis Set | ΔH (kcal/mol) | ΔG (kcal/mol) | ΔE‡ (kcal/mol) |

| Reactant → TS | DFT (B3LYP/6-311+G) | +22.5 | +23.1 | +24.0 |

| TS → Product | DFT (B3LYP/6-311+G) | -35.2 | -33.8 | |

| Overall Reaction | DFT (B3LYP/6-311+G )** | -12.7 | -10.7 |

Data are hypothetical and for illustrative purposes only.

Reactions are rarely carried out in the gas phase; the surrounding solvent can have a profound impact on reactivity. numberanalytics.com Computational models can account for these solvent effects in two primary ways: implicitly or explicitly.

Implicit solvation models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. libretexts.org This "sea" of solvent polarizes in response to the solute's charge distribution, stabilizing charged species and polar transition states. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. For instance, a polar solvent would be expected to stabilize the transition state of a reaction where charge separation occurs, thus lowering the energy barrier. numberanalytics.comlibretexts.org

Explicit solvation models provide a more detailed picture by including individual solvent molecules in the calculation. rsc.org This is particularly important when specific solvent-solute interactions, like hydrogen bonding, play a critical role in the reaction mechanism. A hybrid approach is often used, where a few explicit solvent molecules are placed in the first solvation shell around the reacting species, and the rest of the solvent is treated with an implicit model. This allows for the study of direct solvent participation in the reaction, such as a water molecule acting as a proton shuttle in a transition state. rsc.orgresearchgate.net For this compound, explicit models would be crucial for studying reactions in protic solvents like water or methanol, where hydrogen bonding to the hydroxyl and amino groups would significantly influence its conformational preferences and reactivity.

Prediction of Reaction Pathways and Energy Barriers

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the molecular structure and properties of compounds like this compound. Techniques such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods are employed to calculate spectroscopic data, which can then be compared with experimental results for validation. researchgate.net